molecular formula C18H20F2N4O2 B12236941 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B12236941
M. Wt: 362.4 g/mol
InChI Key: RWZJDGNNNXMSHP-UHFFFAOYSA-N
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Description

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a difluorophenyl group

Preparation Methods

The synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide involves multiple steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring, which is a key component of the compound. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents, leading to diverse substituted anilines bearing the 1,2,4-oxadiazole motif .

Chemical Reactions Analysis

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide can undergo several types of chemical reactions:

Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them . The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar compounds to 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide include other 1,2,4-oxadiazole derivatives such as:

These compounds share the oxadiazole ring but differ in their specific substituents and biological activities

Properties

Molecular Formula

C18H20F2N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C18H20F2N4O2/c19-13-3-4-14(20)15(10-13)21-18(25)24-7-5-11(6-8-24)9-16-22-17(23-26-16)12-1-2-12/h3-4,10-12H,1-2,5-9H2,(H,21,25)

InChI Key

RWZJDGNNNXMSHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)CC3CCN(CC3)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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